zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride

Description

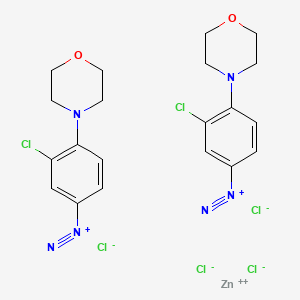

Zinc 3-chloro-4-morpholin-4-ylbenzenediazonium tetrachloride (CAS No. 67801-08-5) is a diazonium salt complexed with zinc chloride. Its IUPAC name is Zinc 2-methoxy-4-morpholin-4-ylbenzenediazonium tetrachloride, and its molecular structure features a benzenediazonium core substituted with a morpholinyl group at the 4-position and a methoxy group at the 2-position, coordinated with zinc chloride . This compound is synthesized via diazotization reactions, often involving glacial acetic acid and purification by recrystallization or chromatography .

Properties

CAS No. |

67828-65-3 |

|---|---|

Molecular Formula |

C20H22Cl6N6O2Zn |

Molecular Weight |

656.5 g/mol |

IUPAC Name |

zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride |

InChI |

InChI=1S/2C10H11ClN3O.4ClH.Zn/c2*11-9-7-8(13-12)1-2-10(9)14-3-5-15-6-4-14;;;;;/h2*1-2,7H,3-6H2;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

QZTLWSFQGBGQLX-UHFFFAOYSA-J |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.C1COCCN1C2=C(C=C(C=C2)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride typically involves the diazotization of 3-chloro-4-morpholin-4-ylbenzeneamine followed by the reaction with zinc chloride. The process can be summarized as follows:

Diazotization: The primary amine group of 3-chloro-4-morpholin-4-ylbenzeneamine is converted to a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures (0-5°C).

Formation of Tetrachloride: The resulting diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride undergoes various chemical reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.

Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.

Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.

Reduction: Reducing agents such as sodium sulfite or stannous chloride are used.

Major Products

Substitution: Products include 3-chloro-4-morpholin-4-ylbenzene derivatives.

Coupling: Azo compounds with various substituents.

Reduction: 3-chloro-4-morpholin-4-ylbenzeneamine.

Scientific Research Applications

Zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.

Biology: Employed in labeling and detection techniques due to its reactivity with nucleophiles.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of zinc;3-chloro-4-morpholin-4-ylbenzenediazonium;tetrachloride involves its reactivity with nucleophiles. The diazonium group is highly electrophilic, allowing it to react with various nucleophiles to form new compounds. This reactivity is harnessed in coupling reactions to create complex molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Zinc 3-Chloro-4-Morpholin-4-ylbenzenediazonium Tetrachloride and Analogues

Structural and Functional Differences

Substituent Effects: The morpholinyl and methoxy groups in the target compound enhance solubility in polar organic solvents compared to 4-(ethyl(2-hydroxyethyl)amino)benzenediazonium zinc chloride, which has a more hydrophobic ethyl-hydroxyethyl group . The porphyrin-based Zn(II) meso-Tetra (N-methyl-4-pyridyl) Porphine Tetrachloride exhibits superior thermal stability due to its macrocyclic structure, making it suitable for high-temperature applications in catalysis .

Coordination Chemistry :

- Zinc chloride in diazonium complexes stabilizes the reactive diazonium group, enabling controlled decomposition in organic reactions. This contrasts with TiCl4 , which lacks such stabilization and hydrolyzes readily .

Reactivity and Safety :

- Unlike carbon tetrachloride , which is inert but toxic, the target compound’s reactivity is tailored for synthetic applications, with zinc chloride reducing explosive tendencies of free diazonium salts .

Biological Activity

Zinc compounds are known to play significant roles in various biological processes. They are essential for enzyme activity, cellular growth, and immune function. The specific compound , due to its diazonium structure, may exhibit unique reactivity that could influence biological systems. Diazonium salts are often used in organic synthesis and can act as electrophiles, potentially interacting with nucleophiles in biological molecules.

Toxicological Profile

The toxicological effects of diazonium compounds can vary significantly based on their structure. Generally, they are considered hazardous due to their potential to form reactive intermediates that can lead to cellular damage. The LD50 (lethal dose for 50% of the population) is a crucial metric for assessing toxicity. Although specific data for this compound may be limited, related diazonium salts have shown varying levels of toxicity.

Case Studies

- Zinc and Cellular Proliferation : A study highlighted the role of zinc in cellular proliferation and differentiation. Transition metals like zinc are vital for maintaining cellular functions and signaling pathways, which could be influenced by the presence of 3-chloro-4-morpholin-4-ylbenzenediazonium .

- Toxicity Assessments : Various assessments classify diazonium compounds as toxic inhalation hazards (TIH), which underscores the need for careful handling and understanding of their biological impact .

Data Tables

| Property | Value |

|---|---|

| Chemical Structure | Zinc; 3-chloro-4-morpholin-4-ylbenzenediazonium; tetrachloride |

| LD50 (oral) | Data not available |

| Biological Role | Essential for enzyme function, potential electrophilic activity |

| Toxicity Classification | Toxic inhalation hazard |

Cellular Interactions

Research indicates that zinc ions can influence various signaling pathways within cells. The interaction of zinc with proteins and nucleic acids is critical for maintaining cellular homeostasis. The diazonium moiety may enhance or alter these interactions due to its electrophilic nature.

Potential Applications

Given its chemical structure, there is potential for this compound in therapeutic applications where selective targeting of biological molecules is required. However, extensive research is necessary to elucidate its safety profile and efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.